2,3-Dinor thromboxane B2

urinary biomarker platelet activation eicosanoid metabolism

2,3-Dinor thromboxane B2 (2,3-dinor TXB2) is a major urinary metabolite of thromboxane B2 formed via the β-oxidation pathway, and it serves as a validated biomarker for in vivo thromboxane A2 (TXA2) biosynthesis. Thromboxane A2, a potent vasoconstrictor and platelet agonist, is an evanescent cyclooxygenase product of arachidonic acid with a half-life too short for direct measurement, making its stable metabolites essential for assessing platelet activation and vascular inflammation in clinical research.

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
Cat. No. B1211891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinor thromboxane B2
Synonyms2,3-dinor TxB2
2,3-dinor-thromboxane B2
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
InChIInChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)
InChIKeyRJHNVFKNIJQTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Choose 2,3-Dinor Thromboxane B2 for In Vivo TXA2 Biosynthesis Measurement


2,3-Dinor thromboxane B2 (2,3-dinor TXB2) is a major urinary metabolite of thromboxane B2 formed via the β-oxidation pathway, and it serves as a validated biomarker for in vivo thromboxane A2 (TXA2) biosynthesis [1]. Thromboxane A2, a potent vasoconstrictor and platelet agonist, is an evanescent cyclooxygenase product of arachidonic acid with a half-life too short for direct measurement, making its stable metabolites essential for assessing platelet activation and vascular inflammation in clinical research [2]. 2,3-Dinor TXB2 represents one of the two principal metabolic routes for TXB2 clearance in humans, the other being the 11-OH-dehydrogenase pathway yielding 11-dehydro TXB2 [3].

2,3-Dinor Thromboxane B2 vs. 11-Dehydro Thromboxane B2: Why One Metabolite Cannot Substitute for the Other


While both 2,3-dinor TXB2 and 11-dehydro TXB2 are recognized as the two major urinary metabolites of systemic TXB2, they are not interchangeable in analytical or clinical applications [1]. These metabolites originate from distinct enzymatic pathways—β-oxidation versus 11-OH-dehydrogenase—and exhibit substantially different excretion abundances, plasma half-lives, and immunoreactivity profiles [2]. Critically, certain widely used thromboxane antisera demonstrate 70% cross-reactivity with 2,3-dinor TXB2 but less than 1% cross-reactivity with 11-dehydro TXB2, meaning that immunoassays nominally measuring 'urinary thromboxane' may in fact be selectively quantifying 2,3-dinor TXB2 rather than providing a composite measure of total TXB2 metabolism [3]. Substituting one metabolite for the other without accounting for these quantitative differences can lead to systematic measurement bias and erroneous conclusions regarding TXA2 biosynthesis rates.

2,3-Dinor Thromboxane B2 Evidence Guide: Quantified Differentiation from Comparator Metabolites


Urinary Excretion Abundance: 2,3-Dinor TXB2 vs. 11-Dehydro TXB2 vs. 11-Dehydro-2,3-Dinor TXB2

In healthy non-smoking human subjects, the urinary excretion rate of 2,3-dinor TXB2 is 13.5 ± 2.8 ng/h, which is approximately one-fourth the excretion rate of 11-dehydro TXB2 (53.6 ± 15.0 ng/h) and less than half that of the combined β-oxidation/dehydrogenase metabolite 11-dehydro-2,3-dinor TXB2 (29.7 ± 11.1 ng/h) [1]. When normalized to creatinine, urinary 11-dehydro TXB2 is approximately 7.5-fold more abundant than 2,3-dinor TXB2 in healthy volunteers (792 ± 119 pg/mg creatinine vs 106 ± 21 pg/mg creatinine) [2].

urinary biomarker platelet activation eicosanoid metabolism quantitative excretion rate

Plasma Half-Life: Rapid β-Oxidation Clearance vs. Prolonged Dehydrogenase Metabolite Circulation

Following infusion of TXB2 in humans, the plasma half-life of 2,3-dinor TXB2 was determined to be 15-17 minutes, which is substantially shorter than the approximately 1-hour half-life observed for 11-dehydro TXB2 and the keto-dihydro metabolite [1]. This kinetic difference reflects the distinct enzymatic pathways responsible for metabolite generation and clearance.

pharmacokinetics metabolic clearance half-life in vivo kinetics

Immunoassay Cross-Reactivity: 2,3-Dinor TXB2 Dominates 'Total Urinary Thromboxane' Measurements

When evaluated with a widely used thromboxane antiserum, 2,3-dinor TXB2 exhibits approximately 70% cross-reactivity, whereas 11-dehydro TXB2 shows less than 1% cross-reactivity [1]. HPLC fractionation of urine samples confirmed that the bulk of immunoreactivity consistently elutes as a single peak corresponding to 2,3-dinor TXB2, with minimal immunoreactivity detected in fractions where intact TXB2 elutes [1]. This establishes that 'urinary immunoreactive thromboxane' measured with this common antiserum predominantly reflects 2,3-dinor TXB2 concentrations.

immunoassay antibody specificity cross-reactivity analytical validation

Low-Dose Aspirin Suppression: Quantified Platelet-Derived Origin of 2,3-Dinor TXB2

Administration of a platelet-selective aspirin regimen (50 mg/day for 7-14 days) suppressed urinary 2,3-dinor TXB2 excretion by more than 80% in patients with polycythemia vera [1]. Similarly, low-dose aspirin (20 mg/day for 10 days) reduced 2,3-dinor TXB2 excretion by a mean of 79 ± 6.9% in healthy subjects [2]. This pronounced suppression confirms that the platelet compartment is the predominant source of 2,3-dinor TXB2 in urine.

aspirin cyclooxygenase inhibition platelet activation pharmacodynamics

Fractional Conversion: Equivalent Metabolic Fate from TXB2 to 2,3-Dinor vs. 11-Dehydro TXB2

The fractional elimination of 2,3-dinor TXB2 into urine is 6.4 ± 0.9%, which is not significantly different from the 6.8 ± 0.7% fractional elimination observed for 11-dehydro TXB2 [1]. Similarly, in cynomolgus monkeys, both TXA2 and TXB2 exhibit comparable fractional conversion into 2,3-dinor TXB2 and 11-dehydro TXB2 [2]. This indicates that the two metabolic pathways operate with similar quantitative efficiency in converting parent TXB2 to their respective urinary metabolites.

metabolic conversion fractional excretion pharmacokinetics β-oxidation

Sickle Cell Disease: 2,3-Dinor TXB2 Discriminates Platelet Activation in Disease State

In patients with homozygous sickle cell disease (HbSS), mean urinary 2,3-dinor TXB2 levels were significantly elevated compared to both healthy HbAA controls and HbAA non-hemolytic anemic controls (p < 0.05) [1]. In contrast, 6-keto-PGF1α, a prostacyclin metabolite reflecting endothelial activation, was undetectable in urine from healthy HbAA controls but measurable in HbSS and anemic patients, indicating that 2,3-dinor TXB2 elevation specifically tracks the platelet activation component of the disease state rather than generalized vascular inflammation [1].

sickle cell disease platelet activation vascular inflammation clinical biomarker

2,3-Dinor Thromboxane B2: Validated Application Scenarios for Research and Analytical Procurement


Platelet-Specific Pharmacodynamic Studies of Low-Dose Aspirin and Antiplatelet Agents

2,3-Dinor TXB2 is the preferred urinary biomarker for quantifying platelet COX-1 inhibition by low-dose aspirin regimens. As demonstrated by the ~80% suppression observed with platelet-selective aspirin dosing (50 mg/day) [1], this metabolite provides a direct pharmacodynamic readout of aspirin's effect on the platelet compartment. Researchers conducting clinical trials of antiplatelet therapies should procure 2,3-dinor TXB2 standard and deuterated internal standard (e.g., 2,3-dinor TXB2-d9) for LC-MS/MS quantification rather than relying on 11-dehydro TXB2 alone, as the latter may be influenced by extra-platelet sources of TXA2 biosynthesis [2].

Calibration of Urinary Thromboxane Immunoassays for Cardiovascular Risk Screening

Commercial immunoassays marketed as 'urinary thromboxane' or 'irTXB2' assays typically exhibit ~70% cross-reactivity with 2,3-dinor TXB2 but <1% cross-reactivity with 11-dehydro TXB2 [1]. Consequently, these assays are de facto measuring 2,3-dinor TXB2 concentrations. Laboratories performing cardiovascular risk stratification or large-scale epidemiological screening should procure authentic 2,3-dinor TXB2 standard for assay calibration and quality control, as calibration against TXB2 alone will introduce systematic quantification errors given the antiserum's differential recognition of the parent compound versus its urinary metabolites [1].

Acute Platelet Activation Monitoring in Thrombotic and Ischemic Events

The short plasma half-life of 2,3-dinor TXB2 (15-17 minutes) makes it particularly suitable for detecting acute, transient episodes of platelet activation [1]. In contrast, 11-dehydro TXB2, with its ~1-hour half-life, integrates TXA2 production over a longer time window and may obscure brief activation events. Researchers investigating acute myocardial infarction, stroke, or transient ischemic attacks where rapid changes in platelet activation status are anticipated should prioritize 2,3-dinor TXB2 measurement protocols. The observed significant elevation of 2,3-dinor TXB2 during thrombolysis in acute MI patients confirms its responsiveness to dynamic platelet activation changes [2].

Species-Specific Metabolic Pathway Studies Requiring Dual Metabolite Quantification

Given the variability in fractional conversion of thromboxanes into 2,3-dinor TXB2 and 11-dehydro TXB2, the measurement of both metabolites represents a more reliable index of acute changes in TXA2 production than either metabolite alone [1]. Preclinical studies in non-human primates (e.g., cynomolgus monkeys) and other species where β-oxidation versus 11-OH-dehydrogenase pathway dominance may differ from humans should include 2,3-dinor TXB2 as part of a dual-metabolite analytical panel. This approach accounts for potential species-dependent variations in metabolic routing and ensures accurate assessment of TXA2 biosynthesis across translational research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dinor thromboxane B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.